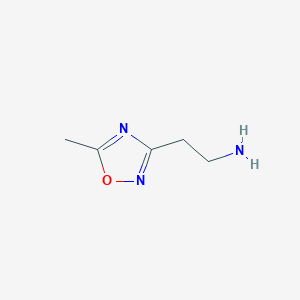

2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine

Description

Properties

IUPAC Name |

2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-7-5(2-3-6)8-9-4/h2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLOHWGMUMUSKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine typically involves the cyclization of amidoximes with isatoic anhydrides. This reaction can be carried out in a NaOH-DMSO medium at ambient temperature, allowing for the formation of the oxadiazole ring. The reaction proceeds without the need for protective groups, making it an efficient one-pot method.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted oxadiazoles.

Scientific Research Applications

Medicinal Chemistry

The primary area of application for 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine is in pharmaceutical development . The oxadiazole moiety has been associated with significant biological activities, including:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown enhanced cytotoxicity against leukemia cells when compared to standard treatments like doxorubicin.

- Neurological Disorders : The compound interacts with trace amine-associated receptor 1 (TAAR1), which is implicated in mood regulation and neurodegenerative diseases. Compounds targeting TAAR1 may offer therapeutic benefits for conditions such as depression and anxiety disorders.

Biological Research

In biological research, this compound serves as a tool for studying interactions with macromolecules:

- Protein Interactions : The compound's structure allows it to bind effectively with proteins and nucleic acids. Interaction studies are ongoing to elucidate its binding properties with various biological targets.

Materials Science

The stability and reactivity of this compound make it valuable in the development of new materials:

- Polymers and Dyes : Due to its unique chemical properties, the compound is being explored for use in synthesizing new polymers and dyes that could have applications in various industries.

Case Study 1: Cancer Therapy

A study highlighted that derivatives of oxadiazole compounds demonstrated enhanced cytotoxicity against leukemia cell lines. The presence of the oxadiazole moiety was crucial for this activity, suggesting that structural modifications can lead to improved therapeutic efficacy.

Case Study 2: Neurological Applications

Research into TAAR1 agonists indicated potential benefits in treating mood disorders. N-methyl derivatives of this compound have been proposed as candidates for further development due to their ability to modulate neurotransmitter systems effectively.

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Enhanced cytotoxicity against leukemia cells |

| Neurological Disorders | Potential treatment for depression via TAAR1 modulation | |

| Biological Research | Protein Interaction Studies | Binding studies with various biological targets underway |

| Materials Science | Development of Polymers and Dyes | Exploring new materials based on stability and reactivity |

Mechanism of Action

The mechanism by which 2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes structural analogs of 2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine, highlighting variations in substituents and their impact on physicochemical properties:

Key Observations :

- Lipophilicity : Aromatic or alkyl substituents (e.g., 4-methylphenyl, methoxyethyl) increase logP values, enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Stability : Cyclopropyl groups reduce oxidative metabolism, as seen in 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine .

- Bioisosterism : Replacement of the ethanamine chain with methanamine (e.g., (5-methyl-1,2,4-oxadiazol-3-yl)methanamine) retains receptor binding but alters pharmacokinetics .

Pharmacological Activity Comparison

- Serotonin Receptor Modulation: this compound derivatives like GR127935 exhibit nanomolar affinity for 5-HT1B/1D receptors (IC₅₀ = 0.3–1.2 nM), crucial for migraine therapy . Analog N-[2-[(4-nitrophenyl)amino]ethyl]-2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-benzamide shows dual activity, combining serotonin antagonism with anticancer properties via thioether linkages .

Antibacterial Activity :

- Derivatives such as tert-butyl 4-[3-chloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)-2-pyridyl]piperazine-1-carboxylate inhibit E. coli AcrAB-TolC efflux pumps (MIC reduction from 128 μg/mL to 4 μg/mL for erythromycin), demonstrating the scaffold’s utility in overcoming antibiotic resistance .

Biological Activity

2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine, often referred to as N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine, is a compound characterized by its unique oxadiazole ring structure. This compound has garnered attention in the scientific community due to its diverse biological activities, which include anticancer, antimicrobial, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 177.63 g/mol. The oxadiazole ring contributes significantly to the compound's reactivity and biological activity. The presence of nitrogen and oxygen atoms in the ring allows for hydrogen bonding interactions with biological macromolecules, enhancing its potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with specific biological targets:

- Trace Amine Associated Receptor 1 (TAAR1) : this compound acts as an agonist for TAAR1, leading to a cascade of intracellular signaling events that can influence various physiological processes .

- Monoamine Oxidase Inhibition : The compound has been shown to inhibit monoamine oxidase activity, resulting in increased levels of monoamines. This effect may contribute to its neuroprotective properties .

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

- Cytotoxicity : Studies indicate that compounds similar to this compound show cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). IC50 values have been reported in the micromolar range .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | HeLa | 2.41 |

| 16a | SK-MEL-2 | <0.75 |

Antimicrobial Activity

The oxadiazole derivatives have also shown promising antimicrobial properties:

- Antibacterial Effects : Compounds have been tested against various bacterial strains with notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as new antimicrobial agents .

Neuroprotective Effects

The ability of this compound to modulate neurotransmitter levels positions it as a candidate for neuroprotective therapies:

- Potential in Alzheimer's Disease : Preliminary studies suggest that this compound may help mitigate tau pathology associated with Alzheimer's disease by modulating neurotransmitter systems .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A study evaluated the effects of various oxadiazole derivatives on human leukemia cell lines (CEM and MT-4). Results indicated that certain derivatives exhibited cytotoxicity greater than traditional chemotherapeutics like doxorubicin .

- Neuroprotection in Animal Models : Animal studies have shown that compounds similar to this compound can reduce neuronal damage in models of neurodegenerative diseases by enhancing monoaminergic signaling pathways .

Q & A

Q. What are the standard synthetic routes for 2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of nitrile derivatives with hydroxylamine, followed by reduction to yield the ethanamine moiety. For example, ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate (a precursor) is synthesized via reaction of methyl-substituted amidoximes with ethyl bromoacetate under basic conditions . Intermediates are characterized using -NMR, -NMR, and LC-MS to confirm regioselectivity and purity. The hydrochloride salt form (common in analogs) enhances aqueous solubility for biological testing .

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, resolving bond lengths and angles in the oxadiazole ring and ethanamine chain . For example, analogs like 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid show planar oxadiazole rings with torsional angles <5° between substituents .

Q. What in vitro assays are recommended for initial biological screening of this compound?

Cytotoxicity assays (e.g., MTT against cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease panels) are standard. For analogs like 2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride, IC values in the µM range against HT-29 colorectal cancer cells have been reported . Solubility in PBS (enhanced by HCl salt) is critical for dose-response experiments .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up, and what are common pitfalls?

Continuous flow chemistry improves yield and purity by minimizing side reactions (e.g., oxadiazole ring decomposition). For ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate, flow reactors achieve >85% yield vs. 60–70% in batch processes . Pitfalls include residual moisture (leading to hydrolysis) and improper stoichiometry of hydroxylamine, which can form byproducts like nitriles .

Q. How do substituents on the oxadiazole ring influence bioactivity, and how can SAR be systematically studied?

The methyl group at position 5 enhances metabolic stability compared to bulkier substituents (e.g., cyclopentyl), as seen in analogs like 2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine, which show reduced potency due to steric hindrance . Systematic SAR studies require modular synthesis (e.g., Suzuki coupling for aryl variants) and computational docking (e.g., AutoDock Vina) to predict binding to targets like 5-HT receptors .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration). For analogs like GR 127935 (containing the oxadiazole scaffold), in vivo efficacy requires formulation with cyclodextrins to improve bioavailability . Metabolite profiling (via LC-HRMS) identifies active derivatives, as seen in serotonin receptor modulators .

Q. What computational methods are suitable for predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. The oxadiazole ring’s N2 atom is electron-deficient, making it susceptible to nucleophilic attack, while the ethanamine chain participates in hydrogen bonding . Molecular dynamics simulations (e.g., GROMACS) model solvation effects and protein-ligand interactions .

Q. How can crystallographic data resolve ambiguities in NMR assignments for this compound?

NMR signals for oxadiazole protons (e.g., H3 in the ring) often overlap with aliphatic protons. SC-XRD provides unambiguous bond connectivity, as demonstrated for 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid, where the methyl group’s orientation was confirmed to be coplanar with the ring . Combining NOESY (for spatial proximity) and XRD is recommended .

Methodological Notes

- Structural Refinement : Use SHELXL for high-resolution XRD data; disorder in the ethanamine chain can be modeled with PART instructions .

- Biological Assays : Include negative controls with scrambled oxadiazole derivatives to rule off-target effects .

- Computational Tools : Cross-validate DFT results with experimental IR spectra (e.g., C=N stretch at 1600–1650 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.